N-Octadecenoyl-(cis-9)-D-erythro-sphingosine N-Octadecenoyl-(cis-9)-D-erythro-sphingosine Cer(D18:1/18:1(9Z)), also known as C18:1 cer or N-(oleoyl)-ceramide, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:1/18:1(9Z)) is considered to be a ceramide lipid molecule. Cer(D18:1/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/18:1(9Z)) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/18:1(9Z)) can be found anywhere throughout the human cell, such as in intracellular membrane, myelin sheath, cytoplasm, and membrane (predicted from logP). Cer(D18:1/18:1(9Z)) can be biosynthesized from oleic acid. Cer(D18:1/18:1(9Z)) has been linked to the inborn metabolic disorders including fabry disease.
N-oleoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as oleoyl. It has a role as a mouse metabolite. It derives from an oleic acid.
Brand Name: Vulcanchem
CAS No.: 5966-28-9
VCID: VC0164339
InChI: InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1
SMILES: CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O
Molecular Formula: C36H69NO3
Molecular Weight: 563.9 g/mol

N-Octadecenoyl-(cis-9)-D-erythro-sphingosine

CAS No.: 5966-28-9

Reference Standards

VCID: VC0164339

Molecular Formula: C36H69NO3

Molecular Weight: 563.9 g/mol

N-Octadecenoyl-(cis-9)-D-erythro-sphingosine - 5966-28-9

CAS No. 5966-28-9
Product Name N-Octadecenoyl-(cis-9)-D-erythro-sphingosine
Molecular Formula C36H69NO3
Molecular Weight 563.9 g/mol
IUPAC Name (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide
Standard InChI InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1
Standard InChIKey OBFSLMQLPNKVRW-RHPAUOISSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O
SMILES CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O
Appearance Unit:25 mgSolvent:nonePurity:98+%Physical solid
Physical Description Solid
Description Cer(D18:1/18:1(9Z)), also known as C18:1 cer or N-(oleoyl)-ceramide, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:1/18:1(9Z)) is considered to be a ceramide lipid molecule. Cer(D18:1/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/18:1(9Z)) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/18:1(9Z)) can be found anywhere throughout the human cell, such as in intracellular membrane, myelin sheath, cytoplasm, and membrane (predicted from logP). Cer(D18:1/18:1(9Z)) can be biosynthesized from oleic acid. Cer(D18:1/18:1(9Z)) has been linked to the inborn metabolic disorders including fabry disease.
N-oleoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as oleoyl. It has a role as a mouse metabolite. It derives from an oleic acid.
Solubility Insoluble
Synonyms N-C18:1-D-erythro-Ceramide; N-Oleoyl-D-erythro-sphingosine
Reference 1. G. Wang et al. “Regulation of neural progenitor cell motility by ceramide and potential implications for mouse brain development” Journal ofNeurochemistry, Vol. 106(2) pp. 718-733, 20082. J. M. Hauser, B. M. Buehrer, and R. M. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological ChemistryVol. 269 pp. 6803, 19943. N. S. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20034. N. S. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 2003
PubChem Compound 5283563
Last Modified Nov 11 2021
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